molecular formula C9H7FN2O2 B15147430 3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole

3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B15147430
M. Wt: 194.16 g/mol
InChI Key: AAAFYYTUBLYGNG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the fluoro and methoxy substituents on the phenyl ring further enhances its chemical properties and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-6-methoxybenzohydrazide with a nitrile oxide, which can be generated in situ from a chloroformate and hydroxylamine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and automated systems can be employed to streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidative or reductive conditions, leading to ring-opening or modification of the heterocyclic structure.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium fluoride can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can lead to modified oxadiazole rings or open-chain derivatives.

Scientific Research Applications

3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole exerts its effects is often related to its ability to interact with biological targets. The fluoro and methoxy groups can enhance binding affinity to specific enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    3-(2-Fluorophenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    3-(2-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the fluoro group, which can influence its binding properties and stability.

    3-Phenyl-1,2,4-oxadiazole: Lacks both the fluoro and methoxy groups, serving as a simpler analog for comparison.

Uniqueness: The presence of both fluoro and methoxy groups in 3-(2-Fluoro-6-methoxyphenyl)-1,2,4-oxadiazole makes it unique, as these substituents can significantly enhance its chemical and biological properties. The fluoro group can increase metabolic stability and binding affinity, while the methoxy group can improve solubility and membrane permeability.

Properties

IUPAC Name

3-(2-fluoro-6-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-13-7-4-2-3-6(10)8(7)9-11-5-14-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFYYTUBLYGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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